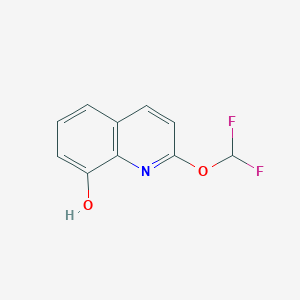![molecular formula C11H13NO3 B11893796 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline CAS No. 5263-78-5](/img/structure/B11893796.png)
4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline is a compound of significant interest in organic chemistry. It is a natural tautomeric pseudobase known to react with various acids to form dihydrocotarnyl derivatives . This compound is structurally related to plant alkaloids of the isoquinoline series, making it a valuable subject for research in medicinal chemistry and pharmacology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline typically involves the reaction of cotarnine with indole derivatives. The aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment, resulting in the formation of 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinolines . This reaction is usually carried out in methanolic solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving cotarnine and indole derivatives can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反应分析
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
科学研究应用
4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound’s structural similarity to natural alkaloids makes it useful in studying biological processes and interactions.
Medicine: Research into its potential pharmacological effects is ongoing, particularly in the development of new therapeutic agents.
作用机制
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline: A closely related compound with a similar structure but different functional groups.
5-(1-Indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline: Another derivative formed through the reaction of cotarnine with indole.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-G]isoquinoline is unique due to its specific structural features and reactivity. Its ability to form various derivatives through different chemical reactions makes it a versatile compound for research and industrial applications .
属性
CAS 编号 |
5263-78-5 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H13NO3/c1-13-10-8-5-12-3-2-7(8)4-9-11(10)15-6-14-9/h4,12H,2-3,5-6H2,1H3 |
InChI 键 |
NPGAQPQBGBDPSL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2CNCCC2=CC3=C1OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893713.png)
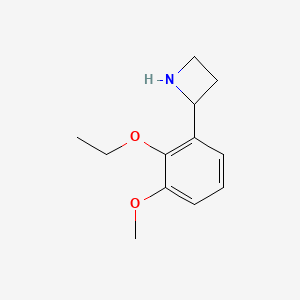
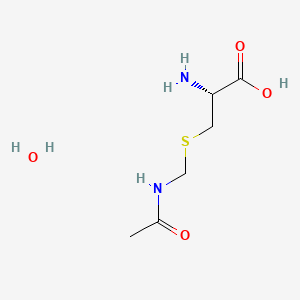
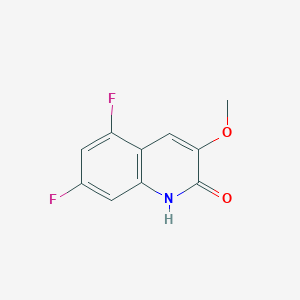
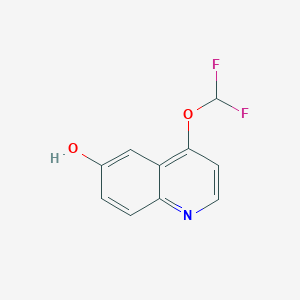
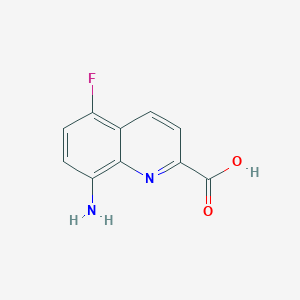

![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)


![2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11893784.png)
